molecular formula C19H15N3O5 B2881377 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)acetamide CAS No. 922027-34-7

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)acetamide

Cat. No.: B2881377
CAS No.: 922027-34-7
M. Wt: 365.345
InChI Key: DGLGHGDIEGXLTR-UHFFFAOYSA-N
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Description

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)acetamide is an organic compound known for its complex structure and potential applications in various fields. This compound features a unique combination of isoindolinone and oxazepine moieties, which contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)acetamide typically involves multiple steps. One common approach starts with the reaction of phthalic anhydride with aminoacetoacetate to form a phthalimide derivative. This intermediate is then reacted with hydrazine hydrate to yield the indolinylacetohydrazide derivative . Further reactions with appropriate reagents lead to the formation of the target compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions, scaling up reactions, and ensuring purity, would apply to its large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can yield reduced derivatives of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized isoindolinone derivatives, while reduction can produce reduced oxazepine derivatives.

Scientific Research Applications

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s isoindolinone and oxazepine moieties may interact with enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)acetamide is unique due to its combination of isoindolinone and oxazepine moieties, which confer distinct chemical properties and potential applications. Its structure allows for diverse reactivity and interactions, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O5/c23-16(10-22-18(25)12-3-1-2-4-13(12)19(22)26)21-11-5-6-15-14(9-11)17(24)20-7-8-27-15/h1-6,9H,7-8,10H2,(H,20,24)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGLGHGDIEGXLTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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